molecular formula C6H7F3O3 B1392975 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid CAS No. 1163729-49-4

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

Cat. No. B1392975
M. Wt: 184.11 g/mol
InChI Key: PNVQKVUOLHLJTL-UHFFFAOYSA-N
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Description

“3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C6H7F3O3 . It has a molecular weight of 184.11 . The IUPAC name for this compound is (1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid” is 1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)/t3-,5+ . The InChI key is PNVQKVUOLHLJTL-YUOXXFAHSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques: 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid and its analogues, such as 1-amino-3-(trifluoromethyl)cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, are synthesized from 1,3-dibromoacetone dimethyl ketal, involving a transformation of the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).
  • Formation of Cyclobutanecarboxylic Acid Derivatives: The preparation of 3-substituted cyclobutanecarboxylic acids involves ring-forming malonic ester cycloalkylation/saponification/decarboxylation, leading to cis/trans mixtures (Dehmlow & Schmidt, 1990).

Photocycloadditions and Chiral Tether Groups

  • Asymmetric Intramolecular Photocycloadditions: Chiral α- and β-hydroxy acids, including variants like (S)-lactic acid and (S)-mandelic acid, are used as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of 3-oxocyclohexene carboxylic acid derivatives. This process results in high diastereoselectivities and yields cyclobutane lactones (Faure et al., 2002).

Applications in Organic Synthesis

  • Synthesis of Tetrahydrobenzo[g]chromene Derivatives: A series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates were synthesized using 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in a one-pot multicomponent reaction (Duan et al., 2013).
  • Preparation of Boron Neutron Capture Therapy Agent: A water-soluble boronated amino acid containing a cascade polyol, synthesized from 3-[2-(1,7-dicarba-closo-dodecarboran-1-yl)ethyl]cyclobutanone hemithioketal, demonstrates potential in boron neutron capture therapy (Das et al., 2000).

Other Notable Research

  • Catalytic and Chemical Properties: Various studies have explored the catalytic hydrogenation and chemical reactions of cyclobutanecarboxylic acid derivatives to produce specialized organic compounds (Al-Farhan et al., 1992), (Pei et al., 2014).

Safety And Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVQKVUOLHLJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679157
Record name 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

CAS RN

1163729-49-4, 1690177-86-6
Record name 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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